molecular formula C42H47BFN5O6S B13104528 methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13104528
M. Wt: 779.7 g/mol
InChI Key: QEURDHWSPDYCAY-VXHUOZKCSA-N
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Description

Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties based on available research findings.

Chemical Structure and Properties

The structure of the compound includes multiple functional groups that may contribute to its biological activity. The presence of a carbamate moiety suggests potential interactions with biological targets such as enzymes or receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and imidazole have been shown to inhibit various cancer cell lines effectively. The compound's design suggests it may act through similar mechanisms:

Cell Line IC50 (µM) Mechanism
MCF77.0Apoptosis induction via mitochondrial pathways
HCT11611.0Inhibition of cell proliferation through cell cycle arrest
HeLa9.5Induction of DNA damage response

These results indicate a promising profile for the compound in targeting cancer cells.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in cancer progression. For example, compounds with similar indole and imidazole frameworks have been identified as inhibitors of protein kinases and lactate dehydrogenase (LDH), which are critical in metabolic pathways of cancer cells.

Enzyme IC50 (nM) Reference
LDH500
Protein Kinase B (AKT)200

The proposed mechanism for the biological activity of this compound is multifaceted:

  • Inhibition of Enzymatic Activity : The carbamate and imidazole groups may interact with active sites of target enzymes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle regulation, leading to halted proliferation.

Case Studies

Several studies have explored the effects of structurally related compounds on various cancer cell lines:

  • Study on Indole Derivatives : A series of indole derivatives were tested against MCF7 and HCT116 cells, demonstrating significant cytotoxicity and favorable pharmacokinetic profiles.
    • Results : Compounds showed IC50 values ranging from 5 to 15 µM across different assays.
    • : Indole derivatives can serve as a scaffold for developing new anticancer agents.
  • Imidazole-based Compounds : Research on imidazole derivatives indicated their ability to inhibit specific kinases involved in tumor growth.
    • Results : Select compounds exhibited IC50 values below 10 nM against target kinases.
    • : Imidazole-based compounds are promising candidates for further development in cancer therapeutics.

Properties

Molecular Formula

C42H47BFN5O6S

Molecular Weight

779.7 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H47BFN5O6S/c1-22(2)36(47-40(51)52-7)38(50)48-16-8-9-30(48)37-45-21-28(46-37)24-18-27(44)35-31-19-25-17-26(43-54-41(3,4)42(5,6)55-43)12-13-29(25)49(31)39(53-32(35)20-24)34-15-14-33(56-34)23-10-11-23/h12-15,17-23,30,36,39H,8-11,16H2,1-7H3,(H,45,46)(H,47,51)/t30-,36-,39?/m0/s1

InChI Key

QEURDHWSPDYCAY-VXHUOZKCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9

Origin of Product

United States

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